
4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 6-position of the indole ring and a butanoic acid moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of 3-Substituted Indole: The brominated indole is then subjected to a Friedel-Crafts acylation reaction with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the 4-oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The bromine atom and the oxobutanoic acid moiety can interact with molecular targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoic acid
- 4-(6-fluoro-1H-indol-3-yl)-4-oxobutanoic acid
- 4-(5-nitro-1H-indol-3-yl)-4-oxobutanoic acid
Uniqueness
4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid is unique due to the specific position of the bromine atom on the indole ring, which can influence its reactivity and biological activity. The presence of the oxobutanoic acid moiety also adds to its versatility in synthetic applications.
This compound’s unique structure allows for specific interactions in biological systems, making it a valuable tool in drug discovery and development.
Eigenschaften
Molekularformel |
C12H10BrNO3 |
|---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
4-(6-bromo-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10BrNO3/c13-7-1-2-8-9(6-14-10(8)5-7)11(15)3-4-12(16)17/h1-2,5-6,14H,3-4H2,(H,16,17) |
InChI-Schlüssel |
QNJYISOZAYVETJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)NC=C2C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)

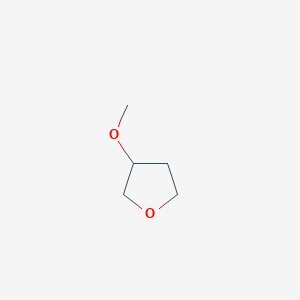
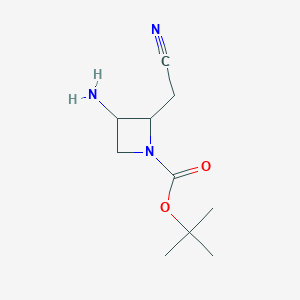
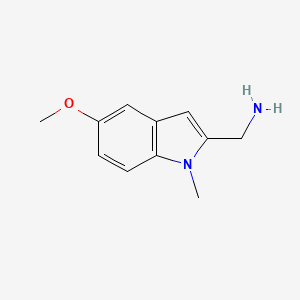
![(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12834786.png)

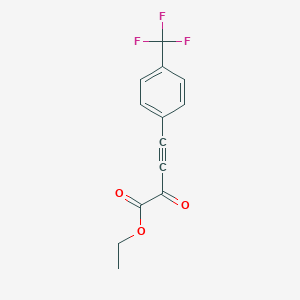
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)
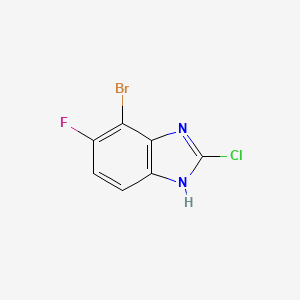

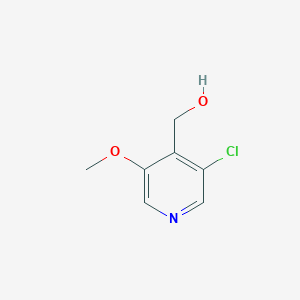
![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)
